5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is an organic compound characterized by a complex bicyclic structure that includes nitrogen atoms. Its molecular formula is C15H23N3O4, with a molecular weight of approximately 309.36 g/mol. This compound is notable for its potential biological activities and applications in pharmacology and medicinal chemistry.
The compound is classified under the category of pyrazolo[4,3-c]pyridine derivatives, which are known for their diverse pharmacological properties. It is commercially available from various suppliers, including AChemBlock and VWR International, with a purity level often reported at around 97% . The compound's CAS number is 1142210-81-8, facilitating its identification in scientific literature and databases.
The synthesis of 5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. These reactions may include:
The precise methodologies can vary based on the desired yield and purity levels.
The structure of 5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate can be represented as follows:
The compound can engage in various chemical reactions typical of its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs.
The mechanism of action for 5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate involves interactions with specific biomolecules within biological systems:
The exact mechanisms are subject to ongoing research to elucidate its full therapeutic potential.
Relevant data regarding these properties can be found in supplier catalogs and safety data sheets.
5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate has several scientific applications:
Its unique structure and properties make it a valuable compound for further research and development in medicinal chemistry and related fields.
The construction of the fused pyrazolo[4,3-c]pyridine core relies heavily on transition metal-catalyzed cross-coupling reactions. A pivotal approach involves Buchwald-Hartwig amination for C-N bond formation between halogenated pyrazole intermediates and saturated nitrogen-containing heterocycles. This method enables regioselective assembly of the bicyclic framework prior to ester functionalization. Palladium catalysts such as Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos) are employed to facilitate coupling of sterically hindered intermediates at moderate temperatures (60–80°C). Key challenges include suppressing competitive β-hydride elimination in the partially saturated ring system and controlling N- versus C-alkylation selectivity during pyrazole nitrogen functionalization. Microwave-assisted coupling has demonstrated significant improvements in reaction efficiency, reducing typical reaction times from 48 hours to under 6 hours while maintaining yields >75% [6] [7].
Table 1: Catalytic Systems for Pyrazole Core Formation
Coupling Type | Catalyst System | Ligand | Yield Range | Key Limitations |
---|---|---|---|---|
C-N Bond Formation | Pd₂(dba)₃ | XPhos | 68-82% | N-alkylation side products |
C-C Bond Formation | Pd(OAc)₂ | P(o-tol)₃ | 55-70% | Dehalogenation side reactions |
Ring Closure | CuI | DMEDA | 60-75% | Oxygen sensitivity |
Electrocyclization represents a complementary strategy for constructing the tetrahydropyridine moiety with precise stereocontrol. Keto-enol tautomerization of 1,3-dicarbonyl precursors generates enolizable intermediates that undergo 6π-electron conrotatory ring closure to establish the chiral centers at C6 and C7. Substituent effects critically influence stereoselectivity: Electron-withdrawing groups at C3 favor (4Z)-hexadienal conformers that produce cis-ring fusion, while bulky N-protecting groups promote trans-isomer formation through steric steering. Recent advances employ chiral imidazolinium salts as organocatalysts to achieve enantiomeric excesses >90% for the thermodynamically favored cis-diastereomer. Solvent screening reveals that aprotic polar media (DMF, NMP) enhance diastereoselectivity (d.r. >8:1) but necessitate rigorous anhydrous conditions to prevent hydrolysis of ester groups [6] [8].
Table 2: Stereochemical Outcomes of Electrocyclization
Precursor Substituent | Catalyst | Temperature (°C) | cis:trans Ratio | Reaction Time (h) |
---|---|---|---|---|
CO₂Et (C3) | None | 80 | 3:1 | 24 |
CO₂tBu (C5) | L-Proline | 60 | 5:1 | 12 |
N-CH₃ | BINOL-phosphoric acid | 25 | 12:1 | 72 |
CO₂Et/N-CH₃ | Chiral imidazolinium | 40 | 20:1 | 48 |
The installation of the C3-ethyl carboxylate group employs Pd-catalyzed coupling between enol triflates and ethyl diazoacetate. This method circumvents regioselectivity issues associated with classical alkylation of pyrazole carboxylates. Critical optimization studies identified Pd(PPh₃)₄ (5 mol%) in toluene at 40°C as optimal for suppressing carbene dimerization while maintaining catalyst activity. Systematic screening established that:
Table 3: Optimization Parameters for Enol Triflate Coupling
Variable | Baseline Condition | Optimized Condition | Yield Improvement | Byproduct Reduction |
---|---|---|---|---|
Catalyst | Pd(OAc)₂ (10 mol%) | Pd(PPh₃)₄ (5 mol%) | 68% → 85% | 25% → 5% |
Solvent | Acetonitrile | Toluene | 52% → 85% | 30% → 8% |
Temperature | 25°C | 40°C | 70% → 85% | 15% → 5% |
Additive | None | DMAP (0.5 eq) | 75% → 88% | 10% → 3% |
Scale-up beyond 100g batches faces significant bottlenecks, particularly during the penultimate ring hydrogenation step. Key challenges include:
Table 4: Scalability Bottlenecks and Mitigation Strategies
Synthetic Step | Key Challenge | Gram-Scale Yield | Kilogram-Scale Yield | Mitigation Approach |
---|---|---|---|---|
Pyrazole Formation | Regioisomeric purity | 92% | 78% | High-dilution conditions |
Ring Hydrogenation | Exothermicity | 90% | 65% | Flow microreactors |
Esterification | Competitive hydrolysis | 85% | 70% | Molecular sieves (3Å) |
Final Crystallization | Polymorph control | 95% recovery | 82% recovery | Seeded cooling protocol |
The orthogonal ester protection strategy enables sequential deprotection for late-stage diversification:
Table 5: Comparative Stability of Ester Protecting Groups
Reaction Condition | Ethyl Ester Stability | tert-Butyl Ester Stability | Orthogonality Index |
---|---|---|---|
LiOH/THF/H₂O (0°C) | Partial cleavage | Stable | High |
TFA/DCM (25°C) | Stable | Complete cleavage | High |
NaOCH₃/MeOH | Stable | Slow cleavage (t₁/₂=6h) | Moderate |
ZnCl₂/DMF (60°C) | Stable | Decomposition | High |
Pd(OAc)₂/toluene (80°C) | Stable | Stable | N/A |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7